4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features a quinazoline core linked to a piperazine ring, which is further substituted with a 7-methyl-7H-purin-6-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzylamine with formic acid or formamide under reflux conditions.
Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 1-chloropiperazine can react with the quinazoline derivative in the presence of a base like potassium carbonate.
Attachment of the Purinyl Group: The final step involves the coupling of the 7-methyl-7H-purin-6-yl group to the piperazine ring. This can be achieved through a nucleophilic aromatic substitution reaction using a suitable purine derivative and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to tetrahydroquinazoline derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the purinyl group, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated purine derivatives with bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Halogenated purinyl-quinazoline derivatives.
Scientific Research Applications
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent. It has shown promise in inhibiting the growth of certain cancer cell lines and bacterial strains.
Mechanism of Action
The mechanism of action of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes involved in DNA replication and repair, such as topoisomerases, or receptors involved in cell signaling pathways.
Pathways Involved: The compound can interfere with the cell cycle, leading to apoptosis in cancer cells. It may also inhibit bacterial enzymes, disrupting essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-[4-(7H-purin-6-yl)piperazin-1-yl]quinazoline: Lacks the methyl group on the purinyl moiety.
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline: Features a quinoline core instead of a quinazoline core.
Uniqueness
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The presence of the methyl group on the purinyl moiety can influence its binding affinity and selectivity towards biological targets, potentially enhancing its therapeutic efficacy.
Properties
IUPAC Name |
4-[4-(7-methylpurin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-24-12-23-16-15(24)18(22-11-20-16)26-8-6-25(7-9-26)17-13-4-2-3-5-14(13)19-10-21-17/h10-12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVRXMWXKLJVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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